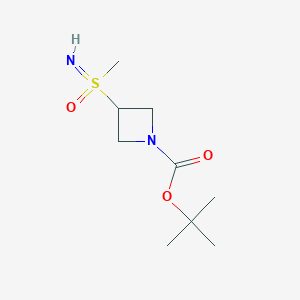

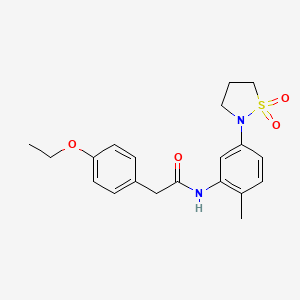

![molecular formula C12H13N3O6S2 B2409946 [(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate CAS No. 325854-22-6](/img/structure/B2409946.png)

[(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results. Detailed information about its reactivity and the types of reactions it can undergo might be found in specialized chemical databases or literature.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results. These properties typically include melting point, boiling point, solubility, and others. They can be found in specialized chemical databases.Scientific Research Applications

Antibacterial Applications

Research has shown that certain derivatives, similar in structure to the compound , exhibit potent antibacterial properties. For instance, a study by Ravichandiran et al. (2015) synthesized derivatives that showed significant antibacterial activity, particularly against Proteus vulgaris, indicating potential for use in antibacterial therapies (Ravichandiran, Premnath, & Vasanthkumar, 2015).

Anticancer Applications

Compounds related to [(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate have been studied for their anticancer properties. For example, Johnston et al. (1984) synthesized derivatives that displayed significant anticancer activity against murine tumors (Johnston, Kussner, Carter, Frye, Lomax, Plowman, & Narayanan, 1984). Additionally, Gangjee et al. (1996) reported on analogues of this compound that were effective inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, suggesting potential use in cancer therapy (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds akin to [(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate are also a significant area of research. Boubekeur et al. (1991) conducted a study detailing the crystal structure of a related molecule, providing insights into its molecular configuration (Boubekeur, Grandjean, Florac, & Robert, 1991).

Therapeutic Agent Development

Research into these compounds also extends to the development of therapeutic agents. For example, studies by Hughes and Prager (1997) synthesized analogues as specific antagonists of GABA at the GABAB receptor, indicating potential therapeutic applications (Hughes & Prager, 1997).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . This information might be available in pharmacological studies or databases .

Safety and Hazards

properties

IUPAC Name |

[(E)-(4-methylsulfanyl-1,1-dioxothiolan-3-ylidene)amino] N-(4-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O6S2/c1-22-11-7-23(19,20)6-10(11)14-21-12(16)13-8-2-4-9(5-3-8)15(17)18/h2-5,11H,6-7H2,1H3,(H,13,16)/b14-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLSOZKBZMRIHR-GXDHUFHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CS(=O)(=O)CC1=NOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC\1CS(=O)(=O)C/C1=N\OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)

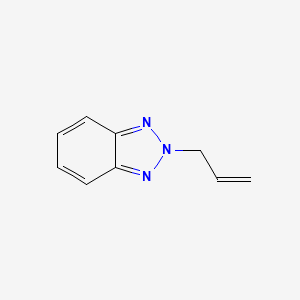

![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)

![N-(2,4-difluorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2409874.png)

![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2409876.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2409879.png)

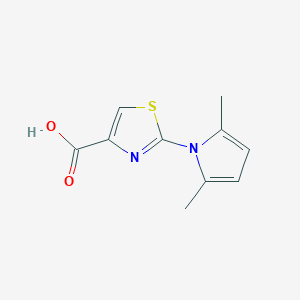

![Methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2409882.png)

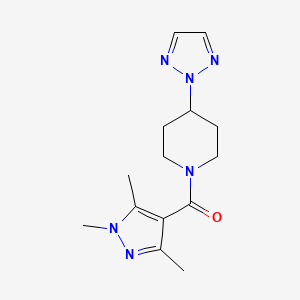

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2409886.png)